Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S8194535
CAS No.
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3...

Product Name

Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+

InChI Key

PSDAEKDIOQXLLC-DTORHVGOSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)N2

Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structure and functional groups. It has the molecular formula C11H20N2O2 and a molecular weight of approximately 212 Da. This compound features a tert-butyl group attached to a diazabicyclo framework, specifically at the 3-position, with a carboxylate functional group at the 3-position of the bicyclic system. The compound is identified by the CAS number 201162-53-0 and is known for its potential applications in medicinal chemistry and as a building block in organic synthesis .

Typical for carboxylates and bicyclic compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to yield the corresponding carboxylic acid.
  • Nucleophilic substitution: The diazabicyclo framework can react with nucleophiles due to the presence of electrophilic centers.
  • Reduction reactions: The compound may also participate in reduction reactions, particularly involving its carbonyl or imine functionalities.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study .

The biological activity of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has been explored in various studies. It exhibits:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • CNS activity: The structure suggests potential interactions with central nervous system targets, making it a candidate for further exploration in neuropharmacology.
  • Enzyme inhibition: It may act as an inhibitor for certain enzymes, although specific targets require further investigation.

The compound's ability to cross biological membranes suggests potential as a drug candidate .

Several methods have been developed for synthesizing tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate:

  • Cyclization reactions: Using appropriate precursors that can undergo cyclization to form the bicyclic structure.
  • Functional group modifications: Starting from simpler diazabicyclo compounds and introducing the tert-butyl and carboxylate groups through selective reactions.
  • Use of protecting groups: Protecting groups may be employed during synthesis to ensure selectivity in functionalization steps.

These methods highlight the versatility and complexity involved in synthesizing this compound and its derivatives .

Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has several notable applications:

  • Pharmaceutical development: As a potential lead compound in drug discovery due to its biological activities.
  • Chemical research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural chemistry: Potential applications in developing agrochemicals or biopesticides based on its biological properties.

These applications underscore its importance in both academic research and industrial contexts .

Interaction studies involving tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate focus on its binding affinity with various biological targets. Key areas include:

  • Protein-ligand interactions: Understanding how this compound interacts with proteins can elucidate its mechanism of action.
  • Receptor binding assays: Evaluating its effects on specific receptors can provide insights into its therapeutic potential.
  • Metabolic studies: Investigating how this compound is metabolized in biological systems helps assess its pharmacokinetics and safety profile.

Such studies are crucial for advancing its development as a therapeutic agent .

Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate shares structural similarities with several other compounds within the bicyclic amine category. Here are some notable comparisons:

Compound NameCAS NumberStructural FeaturesSimilarity
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-5Bicyclic structure with Boc protection0.98
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-2Similar bicyclic framework with different substituents0.98
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate198989-07-0Variant bicyclic structure0.98
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate1212252-88-4Piperazine ring incorporated0.98

These compounds highlight the uniqueness of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate within its class due to its specific stereochemistry and functional groups that may confer distinct biological activities and chemical reactivity profiles .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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